3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile
CAS No.: 130226-18-5
Cat. No.: VC21146243
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130226-18-5 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile |
| Standard InChI | InChI=1S/C16H18N2O2/c1-11-7-14(10-17)8-12(2)16(11)19-6-4-5-15-9-13(3)18-20-15/h7-9H,4-6H2,1-3H3 |
| Standard InChI Key | NTPDIYPZAUXUOM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N |
| Canonical SMILES | CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N |
Introduction
Chemical Identity and Structural Characteristics
Structural Overview
3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile contains a substituted benzonitrile core connected to an isoxazole moiety through a propoxy linker. The benzene ring contains two methyl groups at positions 3 and 5, while the 4-position connects to the propoxy chain. The isoxazole ring contains a methyl group at position 3 .
The compound features the following key structural components:
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A benzonitrile core with two methyl substituents
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A propoxy linker (-OCH2CH2CH2-)
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A 3-methylisoxazole unit
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A cyano group (-C≡N) attached to the benzene ring
Molecular Representation
The compound can be represented through various chemical notations as outlined in Table 1.
Table 1: Molecular Representations of 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile
Nomenclature and Identification
Primary Identifiers
The compound is cataloged with several identifiers in chemical databases and commercial repositories, as detailed in Table 2.
Table 2: Primary Identifiers for 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile
| Identifier Type | Value |
|---|---|
| CAS Number | 130226-18-5 |
| PubChem CID | 14981815 |
| ChEMBL ID | CHEMBL5023385 |
| DSSTox Substance ID | DTXSID50566464 |
| Wikidata | Q82452081 |
Chemical Synonyms
This compound is known by several synonyms in scientific literature and commercial catalogs:
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3,5-dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile
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3,5-Dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]-benzonitrile
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3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile
The variety of nomenclature highlights the compound's representation across different chemical naming conventions and database systems.
Physical and Chemical Properties
Fundamental Properties
The compound possesses several key physical and chemical properties that define its behavior and potential applications, as summarized in Table 3.
Table 3: Physical and Chemical Properties of 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile
Computed Chemical Properties
Additional computed properties provide insight into the compound's potential behavior in biological systems and chemical reactions, as shown in Table 4.
Table 4: Computed Chemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
The XLogP3-AA value of 3.5 suggests moderate lipophilicity, indicating potential membrane permeability. The absence of hydrogen bond donors combined with 4 hydrogen bond acceptors provides information about the compound's potential for intermolecular interactions.
Structural Relationships and Classification
Functional Group Analysis
The compound contains several key functional groups that define its chemical behavior:
Structural Classification
Based on its structural features, 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile can be classified as:
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A substituted benzonitrile derivative
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An isoxazole-containing compound
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An aryl ether
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A heterocyclic organic compound
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